{[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID
{[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID
Brand Name:
Vulcanchem
CAS No.:
123599-82-6
VCID:
VC0037882
InChI:
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
SMILES:
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Molecular Formula:
C19H29O6P
Molecular Weight:
384.4 g/mol
{[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID
CAS No.: 123599-82-6
Main Products
VCID: VC0037882
Molecular Formula: C19H29O6P
Molecular Weight: 384.4 g/mol
CAS No. | 123599-82-6 |
---|---|
Product Name | {[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID |
Molecular Formula | C19H29O6P |
Molecular Weight | 384.4 g/mol |
IUPAC Name | 2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid |
Standard InChI | InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21) |
Standard InChIKey | BGHVPSAAFKIBID-UHFFFAOYSA-N |
SMILES | CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Canonical SMILES | CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
PubChem Compound | 15170591 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume